2-(Ethoxymethylidene)-3-oxohexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylidene)-3-oxohexanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of an ethoxymethylidene group attached to a 3-oxohexanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-3-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of ethyl orthoformate, ethyl malonate, and acetic anhydride in the presence of zinc chloride. The reaction mixture is heated under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)-3-oxohexanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.
Cyclization: Forms heterocyclic compounds when reacted with appropriate reagents.
Condensation: Participates in condensation reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Cyclization Agents: Aminoazoles and other nitrogen-containing compounds.
Condensation Reagents: Aldehydes and ketones.
Major Products Formed
Substituted Nitriles: Formed through nucleophilic substitution.
Heterocycles: Formed through cyclization reactions.
Condensation Products: Larger molecules formed through condensation reactions.
Scientific Research Applications
2-(Ethoxymethylidene)-3-oxohexanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)-3-oxohexanenitrile involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the ethoxymethylidene group, which can stabilize or destabilize intermediates during reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-ethoxymethylidenemalonate
- Ethyl 2-ethoxymethylidenecyanoacetate
- Ethyl 2-benzoyl-3-ethoxyprop-2-enoate
Uniqueness
2-(Ethoxymethylidene)-3-oxohexanenitrile is unique due to its specific structural features, which confer distinct reactivity patterns compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
138133-96-7 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(ethoxymethylidene)-3-oxohexanenitrile |
InChI |
InChI=1S/C9H13NO2/c1-3-5-9(11)8(6-10)7-12-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
UAOIJYQZUDQMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=COCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.